molecular formula C7H11N3O2S B1362731 ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate CAS No. 1219817-46-5

ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate

Cat. No. B1362731
M. Wt: 201.25 g/mol
InChI Key: BHMFBKSVLSRJAT-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate is a chemical compound with the linear formula C8H11NO2S .


Synthesis Analysis

The synthesis of ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylates has been reported in the literature. For instance, Thore et al. synthesized a series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates . The reaction of N-substituted hydrazinecarbothioamides with both 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate afforded various heterocyclic rings .


Molecular Structure Analysis

The molecular structure of ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate can be analyzed using different spectral techniques including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) together with elemental analyses as well as single-crystal X-ray diffraction analysis .


Chemical Reactions Analysis

Aminoazoles, such as ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate, are often used as building blocks with several π-deficient compounds for the synthesis of different heterocycles . They are efficient mono-, bi- and polynucleophiles with different electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate can be determined using various techniques. For instance, its melting point can be determined .

Scientific Research Applications

Application 1: Synthesis of Various Heterocyclic Compounds

  • Summary of the Application : “Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate” is used as a reactant in the synthesis of various heterocyclic compounds . These compounds are often used in pharmaceuticals and other biologically important compounds .
  • Methods of Application or Experimental Procedures : The reaction of N-substituted hydrazinecarbothioamides with both 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate afforded various heterocyclic rings . The structure of the obtained products was fully characterized using different spectral techniques including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) together with elemental analyses as well as single-crystal X-ray diffraction analysis .
  • Results or Outcomes : The reaction resulted in the formation of various heterocyclic rings such as 5-amino-4-cyano-3-(methylthio)-N-phenyl-1H-pyrazole-1-carbothioamide, 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile, 4-substituted-3-(substituted amino)-1H-1,2,4-triazole-5(4H)-thione, ethyl 5-amino-3-(methylthio)-1-(substituted carbamothioyl)-1H-pyrazole-4-carboxylate, and (Z)-ethyl 2-cyano-2-(5-(substituted amino)-1,3,4-thiadiazol-2(3H)-ylidene)acetate .

Application 2: Synthesis of Sulfur-Containing Pyrazoles, Pyrazolines and Indazoles

  • Summary of the Application : “Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate” is used in the synthesis of sulfur-containing pyrazoles, pyrazolines, and indazoles . These compounds are often used in pharmaceuticals and other biologically important compounds .
  • Methods of Application or Experimental Procedures : The structural diversity of pyrazoles is due to the ability to modify through nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions as they have 6π delocalized electrons, which can form pseudo-aromatic system in the rings . Further heterocyclization as a result of condensation with various hydrazines gives a number of new ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylates .
  • Results or Outcomes : The reaction resulted in the formation of sulfur-containing pyrazoles, pyrazolines, and indazoles . These compounds are often used in pharmaceuticals and other biologically important compounds .

Application 3: Synthesis of 1,2,4-Triazole-Containing Scaffolds

  • Summary of the Application : “Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate” is used in the synthesis of 1,2,4-triazole-containing scaffolds . These compounds are often used in pharmaceuticals and other biologically important compounds .
  • Methods of Application or Experimental Procedures : The structural diversity of 1,2,4-triazoles is due to the ability to modify through nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions as they have 6π delocalized electrons, which can form pseudo-aromatic system in the rings . Further heterocyclization as a result of condensation with various hydrazines gives a number of new ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylates .
  • Results or Outcomes : The reaction resulted in the formation of 1,2,4-triazole-containing scaffolds . These compounds are often used in pharmaceuticals and other biologically important compounds .

Safety And Hazards

While specific safety data for ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate is not available, it’s important to handle all chemicals with care, using appropriate personal protective equipment and following safety protocols .

Future Directions

The field of organic synthesis, particularly the synthesis of nitrogen-containing heterocycles, continues to attract attention from numerous scientific groups . The development of new synthetic methodologies, catalysis, and structural diversity to expand the application of this privileged class of compounds is a current trend in organic synthesis and medicinal chemistry .

properties

IUPAC Name

ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-3-12-7(11)4-5(8)9-10-6(4)13-2/h3H2,1-2H3,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMFBKSVLSRJAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1SC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate

Synthesis routes and methods I

Procedure details

A solution of ethyl 2-cyano-3,3-bis(methylthio)-acrylate (40 g), hydrazine hydrochloride (12.6 g) and sodium acetate (22.6 g) in ethanol was stirred at 90° C. for 2 hour. After cooling to room temperature, the reaction mixture was concentrated in vacuo, and to the residue were added water and ethyl acetate. The organic layer was separated, dried over magnesium sulfate and filtered. The filtrate was concentrated in vacuo, and to the residue was added ethyl acetate and hexane. The precipitates were collected by filtration and dried to give 5-amino-4-ethoxycarbonyl-3-methylthio-1H-pyrazole (17.4 g, yield: 47%) as a colorless solid.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of ethyl 2-cyano-3,3-bis(methylthio)acrylate (2.2 g, 10.1 mmol) and hydrazine (0.325 mL, 10.1 mmol) in 2-propanol (20 mL) was heated at reflux overnight. The reaction mixture was cooled to room temperature and concentrated. The crude product was purified by column chromatography, eluting with hexanes/ethyl acetate (1:1) to give ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate (1.2 g, 59%) as a solid. m/z (APCI-pos) M+1=202.0.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0.325 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate
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ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate
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ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate
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ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate
Reactant of Route 6
ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate

Citations

For This Compound
6
Citations
SN Thore, SV Gupta, KG Baheti - Journal of Saudi Chemical Society, 2016 - Elsevier
A series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates 3a–j were synthesized from condensation of various hydrazides 2a–j with ketene dithioacetal. The synthesized …
Number of citations: 26 www.sciencedirect.com
AA Aly, AA Hassan, NK Mohamed… - Research on Chemical …, 2019 - Springer
The reaction of N-substituted hydrazinecarbothioamides with both 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate afforded various heterocyclic …
Number of citations: 3 link.springer.com
T Shao, G Zhao, J Wang - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
… A suspended solution in 30 ml of acetonitrile containing 5 mmol (1.01 g) of ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylate, 5 mmol (1.00) of α-bromoacetophenone and 10 mmol …
Number of citations: 1 scripts.iucr.org
YC Wu, XM Zou, FZ Hu, HZ Yang - Journal of heterocyclic …, 2005 - Wiley Online Library
A series of novel sulfone‐containing pyrazolo[1,5‐a]pyrimidines (2‐3) and pyrazolo[5,1‐d][1,2,3,5]tetra‐zine‐4(3H)‐ones (5a‐5k) were designed and efficiently synthesized, some of …
Number of citations: 28 onlinelibrary.wiley.com
Y Li, TF SHAO, FX ZHAN, QX MENG, J GU… - Chinese Journal of …, 2010 - sioc-journal.cn
… Abstract A series of dipyrazolylmethanones were synthesized via the hydrazinolysis of ethyl 5-amino-3methylthio-1H-pyrazole-4-carboxylate (1), followed by the condensation with …
Number of citations: 2 sioc-journal.cn
李艳, 邵腾飞, 战付旭, 孟庆洋, 贾炯, 王建武 - 有机化学, 2010 - sioc-journal.cn
… Abstract A series of dipyrazolylmethanones were synthesized via the hydrazinolysis of ethyl 5-amino-3methylthio-1H-pyrazole-4-carboxylate (1), followed by the condensation with …
Number of citations: 3 sioc-journal.cn

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